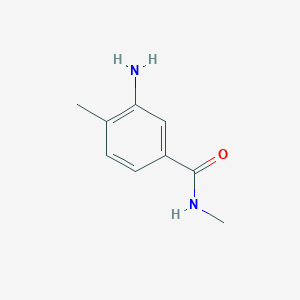

3-amino-N,4-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFCCUBWWTWZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504229 | |

| Record name | 3-Amino-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54884-19-4 | |

| Record name | 3-Amino-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N,4-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Substituted Aminobenzamides

A focus on 4-amino-N,N-dimethylbenzamide due to limited public data on 3-amino-N,4-dimethylbenzamide.

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of substituted aminobenzamides, a class of compounds with relevance in medicinal chemistry and materials science. While the initial focus of this report was this compound, a thorough search of publicly available scientific literature and chemical databases revealed a significant lack of detailed experimental data for this specific isomer.

To provide a comprehensive and data-rich resource, this guide will focus on the closely related and well-characterized isomer, 4-amino-N,N-dimethylbenzamide . The information presented herein, including chemical properties, a representative synthetic protocol, and analytical workflows, can serve as a valuable reference for researchers working with similar benzamide derivatives.

Physicochemical Properties of 4-amino-N,N-dimethylbenzamide

4-amino-N,N-dimethylbenzamide is a solid compound at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-N,N-dimethylbenzamide | [2] |

| CAS Number | 6331-71-1 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Very soluble in water | [3][4] |

Synthesis of Aminobenzamides: A Representative Protocol

The synthesis of aminobenzamides commonly involves the reduction of the corresponding nitrobenzamide precursor. This two-step process typically starts with the amidation of a nitro-substituted benzoyl chloride, followed by the reduction of the nitro group to an amine.

General Synthetic Workflow

A general workflow for the synthesis and purification of a substituted aminobenzamide is illustrated in the diagram below. This process highlights the key stages from starting materials to the purified final product.

Experimental Protocol: Synthesis of 3-amino-N-decylbenzamide

While a specific protocol for 4-amino-N,N-dimethylbenzamide is not detailed in the provided search results, a representative procedure for a similar compound, 3-amino-N-decylbenzamide, involves a two-step process that can be adapted.

Step 1: Synthesis of 3-nitro-N-decylbenzamide

-

3-Nitrobenzoyl chloride is treated with decylamine to yield 3-nitro-N-decylbenzamide.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified. The reported melting point for this intermediate is 86-88 °C.

Step 2: Hydrogenation to 3-amino-N-decylbenzamide

-

The purified 3-nitro-N-decylbenzamide is then subjected to hydrogenation to reduce the nitro group to an amine.

-

Common hydrogenation catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

-

The final product, 3-amino-N-decylbenzamide, is isolated and purified. The reported melting point for this compound is 56-58 °C.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized aminobenzamide are crucial. A typical analytical workflow would involve a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

The following diagram outlines a standard workflow for the analytical characterization of a synthesized chemical compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule, confirming the positions of the amino and methyl groups on the benzamide core.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the amino group and the C=O stretch of the amide.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of the synthesized compound.

-

Thin-Layer Chromatography (TLC): TLC is a qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

Biological Activity and Signaling Pathways

A comprehensive search of the available literature did not yield specific information on the biological activity or associated signaling pathways for this compound or 4-amino-N,N-dimethylbenzamide. These compounds may be part of larger chemical libraries used in high-throughput screening for drug discovery, but their specific biological targets and mechanisms of action are not publicly documented.

For researchers interested in the potential biological effects of these compounds, it would be necessary to conduct in vitro and in vivo screening assays against various biological targets, such as enzymes, receptors, or cell lines, to identify any potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of substituted aminobenzamides, with a specific focus on 4-amino-N,N-dimethylbenzamide as a representative example. While detailed experimental data for this compound is currently limited in the public domain, the information and workflows presented here offer a valuable starting point for researchers and scientists working with this class of compounds. The provided synthetic and analytical workflows can be adapted for the preparation and characterization of various benzamide derivatives, aiding in the exploration of their potential applications in drug development and other scientific disciplines.

References

- 1. This compound DiscoveryCPR 54884-19-4 [sigmaaldrich.com]

- 2. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-N,N-dimethylbenzamide, 97+% | Fisher Scientific [fishersci.ca]

- 4. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: 3-amino-N,4-dimethylbenzamide (CAS: 54884-19-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and associated signaling pathways for 3-amino-N,4-dimethylbenzamide is limited. This guide provides a comprehensive summary of its known chemical and physical properties. Where direct experimental data is unavailable, information on related compounds or general methodologies is provided for illustrative purposes and should be adapted and validated for specific research applications.

Core Compound Information

This compound is a substituted benzamide compound. Its structure features a benzene ring with an amino group, a methyl group, and an N,N-dimethylcarboxamide group. This arrangement of functional groups makes it a potential building block in medicinal chemistry and materials science.

Chemical and Physical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 54884-19-4 | |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Solid | [1] |

| SMILES | O=C(NC)C1=CC(N)=C(C)C=C1 | [1] |

| InChI Key | NXFCCUBWWTWZGE-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.1 | [2] |

| Monoisotopic Mass | 164.094963011 Da | [2] |

| Topological Polar Surface Area | 55.1 Ų | |

| Heavy Atom Count | 12 |

Safety and Handling

This compound is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis and Manufacturing

A generalized workflow for the synthesis of a substituted benzamide is presented below.

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is no direct evidence in the scientific literature detailing the biological activity or mechanism of action for this compound. However, the benzamide scaffold is present in a wide range of biologically active molecules. For instance, various substituted benzamides are known to act as enzyme inhibitors or receptor modulators.

One well-studied area for related compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The diagram below illustrates a hypothesized mechanism of action if this compound were to act as a PARP inhibitor, a concept explored for other aminobenzamide derivatives.

Caption: Hypothesized signaling pathway for PARP inhibition.

Experimental Protocols (General Methodologies)

Given the lack of specific published studies on this compound, this section provides generalized experimental protocols commonly used to assess the biological activity of novel chemical entities. These would need to be optimized for the specific compound and research question.

Cell Viability Assessment (MTT Assay)

This assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting viability against compound concentration.

Caption: General experimental workflow for an MTT cell viability assay.

Conclusion

This compound, CAS number 54884-19-4, is a chemical compound with well-defined physical and chemical properties, making it available as a building block for chemical synthesis. However, there is a notable absence of published research into its biological effects, mechanism of action, or specific applications in drug development. The information provided herein on potential biological activities and experimental protocols is based on related structures and general pharmacological principles. Researchers investigating this compound should consider these as starting points for their own empirical studies. Further investigation is required to elucidate the pharmacological profile of this compound.

References

3-amino-N,4-dimethylbenzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-N,4-dimethylbenzamide, including its chemical properties, a plausible synthetic route, and a discussion of its potential applications based on structurally similar compounds. While specific biological activity and detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates likely characteristics and methodologies to support further research and development.

Core Molecular Data

This compound is an aromatic amide with the following key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 54884-19-4 | |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC)N | |

| InChI Key | NXFCCUBWWTWZGE-UHFFFAOYSA-N | |

| Physical Form | Solid (predicted) |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis can be logically divided into two primary stages:

-

Amide Formation: Conversion of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid to an N-methylamide.

-

Nitro Group Reduction: Reduction of the nitro group to a primary amine to yield the final product.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: A General Approach

The following protocols are generalized procedures for the key transformations in the proposed synthesis. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N,4-Dimethyl-3-nitrobenzamide (Amidation)

This procedure involves the conversion of the starting carboxylic acid to a more reactive acid chloride, followed by amidation.

-

Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methyl-3-nitrobenzoic acid in a dry, non-protic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture and remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (e.g., a 2M solution in THF or an aqueous solution) to the stirred acid chloride solution. An excess of methylamine is typically used to react with the acid chloride and to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

-

Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N,4-dimethyl-3-nitrobenzamide can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Nitro Reduction)

Several methods are effective for the reduction of aromatic nitro groups. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups.

-

Method A: Metal/Acid Reduction (e.g., Tin(II) Chloride)

-

Dissolve the N,4-dimethyl-3-nitrobenzamide intermediate in a solvent such as ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases or TLC analysis shows completion.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

-

Potential Applications and Biological Relevance

While there is a lack of specific data for this compound, the structurally related compound, 3-amino-4-methylbenzamide , is noted as a useful research chemical and an important intermediate for the synthesis of pharmaceutical APIs and dyes.[1] It has also been identified as a useful starting material for the preparation of heteroaryl compounds that act as ERK1/ERK2 inhibitors, which are relevant in cancer research.[2]

The benzamide scaffold is a common feature in many biologically active molecules and approved drugs.[3] The presence and relative positions of the amino, methyl, and N-methylamide substituents on the benzene ring of this compound could make it a candidate for investigation in several areas of drug discovery, including but not limited to:

-

Kinase Inhibition: As seen with similar structures, this compound could be explored as a potential inhibitor of various protein kinases involved in cell signaling pathways related to cancer and other diseases.

-

Enzyme Inhibition: The aminobenzamide structure is a known pharmacophore for other enzyme classes.

-

Building Block for Complex Molecules: It can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.

Further research, including in vitro screening and biological assays, is necessary to determine the specific biological activity and potential therapeutic applications of this compound.

References

- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 2. 3-Amino-4-methylbenzamide | 19406-86-1 [chemicalbook.com]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 3-amino-N,4-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and available spectral data for the compound 3-amino-N,4-dimethylbenzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from structurally similar compounds to predict its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach allows for a robust estimation of its key spectral features, crucial for its identification and characterization in a research and drug development context.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound, based on the analysis of closely related analogues.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Comparative Data (ppm) |

| ~7.0-7.2 | d | 1H | H-5 | 3-Amino-4-methoxybenzamide: ~6.8-7.2 |

| ~6.7-6.9 | dd | 1H | H-6 | 3-Amino-4-methoxybenzamide: ~6.8-7.2 |

| ~6.6-6.8 | s | 1H | H-2 | 3-Amino-4-methoxybenzamide: ~7.3 |

| ~3.8 (broad) | s | 2H | -NH₂ | Varies |

| ~2.9-3.1 | d | 3H | N-CH₃ | N,N-Dimethylbenzamide: 3.10, 2.96 |

| ~2.2-2.4 | s | 3H | Ar-CH₃ | N,N,4-trimethylbenzamide: 2.34 (in DMSO) |

Note: The presence of rotational isomers (rotamers) around the amide C-N bond is common in N-substituted benzamides, which can lead to the appearance of doubled signals for the N-methyl protons at room temperature.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (typical)

| Chemical Shift (δ) ppm | Assignment | Comparative Data (ppm) |

| ~170-172 | C=O | N,N-dimethylbenzamide: 171.76 |

| ~145-147 | C-3 (C-NH₂) | 4-Amino-N,N-dimethylbenzamide: ~150 (for C4-NH2) |

| ~136-138 | C-4 (C-CH₃) | N,N,4-trimethylbenzamide: 138.92 |

| ~130-132 | C-1 | N,N-dimethylbenzamide: 136.34 |

| ~120-122 | C-5 | 3-Chloro-N,N-dimethylbenzamide: 125.1 (for C-6) |

| ~115-117 | C-6 | 3-Chloro-N,N-dimethylbenzamide: 127.2 (for C-2) |

| ~112-114 | C-2 | 3-Chloro-N,N-dimethylbenzamide: 129.7 (for C-4) |

| ~35-40 | N-CH₃ | N,N-dimethylbenzamide: 39.7, 35.4 |

| ~18-20 | Ar-CH₃ | N,N,4-trimethylbenzamide: 20.90 (in DMSO) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Data (cm⁻¹) |

| 3450-3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) | Aniline: 3442, 3360[1] |

| 3350-3310 | Medium | N-H stretch (secondary amide) | Secondary amides show a single band in this region. |

| ~1630 | Strong | C=O stretch (amide I band) | Benzamide: ~1650 |

| 1620-1580 | Medium | N-H bend (primary amine) | Aniline: 1619[1] |

| 1335-1250 | Strong | C-N stretch (aromatic amine) | Aniline: 1281[1] |

Primary aromatic amines typically show two N-H stretching bands.[1][2] The C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region.[1]

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 164 | ~40% | [M]⁺ (Molecular Ion) |

| 120 | 100% | [M - C₂H₆N]⁺ |

| 92 | ~60% | [M - C₂H₆N - CO]⁺ |

| 65 | ~45% | [C₅H₅]⁺ |

PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in advanced mass spectrometry analyses.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Actual parameters may vary depending on the instrument and specific experimental requirements.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 8-16 scans.

-

Acquire a ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[3]

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, magnetic sector).[3]

-

Detection: Detect the ions and record their abundance. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

General Spectroscopic Workflow

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectral properties of this compound. For definitive structural confirmation, direct experimental analysis is recommended. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

References

Solubility Profile of 3-amino-N,4-dimethylbenzamide in Dimethyl Sulfoxide (DMSO) and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-amino-N,4-dimethylbenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the limited availability of precise quantitative solubility data in public literature for this specific compound, this document focuses on providing qualitative solubility information for a structurally analogous compound, alongside detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound

This compound is an organic compound that belongs to the benzamide class of molecules. Its structure, featuring an aromatic ring, an amide group, and amino and methyl substituents, suggests a degree of polarity that influences its solubility in various solvents. Understanding the solubility of this compound in solvents like DMSO, a polar aprotic solvent, and methanol, a polar protic solvent, is crucial for a wide range of applications in drug discovery and development, including compound storage, formulation, and in vitro assay design.

Solubility Data

Table 1: Qualitative Solubility of 3-amino-4-methylbenzamide

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

It is important to note that while this data for a related compound is informative, experimental determination is essential for obtaining accurate quantitative solubility values for this compound.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to permit the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Gravimetric Method

The gravimetric method is another reliable technique for determining solubility.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in either DMSO or methanol as described in the shake-flask method (steps 1 and 2).

-

Sample Withdrawal: After equilibration and settling of the excess solid, carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Place the withdrawn supernatant in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., using a vacuum oven at a suitable temperature) until a constant weight of the dried solute is achieved.

-

Weighing: Accurately weigh the container with the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant withdrawn.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a new chemical entity, including the crucial step of solubility determination.

Caption: Workflow for New Chemical Entity Characterization.

Conclusion

While precise quantitative solubility data for this compound in DMSO and methanol is not currently available, qualitative information from a structurally similar compound suggests it is sparingly soluble in DMSO and slightly soluble in methanol. For researchers and drug development professionals requiring exact solubility values, the detailed experimental protocols provided in this guide, such as the shake-flask and gravimetric methods, offer robust approaches for empirical determination. The characterization workflow presented highlights the integral role of solubility assessment in the broader context of new chemical entity profiling.

References

Technical Guide: Crystal Structure Analysis of Benzamide Derivatives

Focus: Methodologies and Data Interpretation for 3-amino-N,4-dimethylbenzamide and Related Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, informing rational drug design, and ensuring material quality. This guide provides an in-depth overview of the experimental and analytical workflow for determining the crystal structure of small organic molecules, using this compound as a focal point. While specific crystallographic data for this compound is not publicly available as of this writing, this document leverages data from the closely related compound, N,4-dimethylbenzamide, to illustrate the core principles and data presentation standards in the field.

Introduction

This compound (C₉H₁₂N₂O) is an organic compound featuring a substituted benzamide core.[1] Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities.[2] The determination of their crystal structure via single-crystal X-ray diffraction provides definitive proof of molecular identity, reveals detailed conformational geometries, and elucidates intermolecular interactions such as hydrogen bonding that govern crystal packing and influence properties like solubility and stability.

This document outlines the typical experimental protocols for synthesis, crystallization, and X-ray diffraction analysis and presents a standardized format for reporting crystallographic data.

Experimental Protocols

Synthesis of Benzamide Derivatives

The synthesis of N-substituted benzamides can be achieved through various established methods. A common approach involves the amidation of a corresponding benzoic acid derivative. For a compound like N,4-dimethylbenzamide, the process typically starts with 4-methylbenzoyl chloride, which is reacted with methylamine in a suitable solvent.

General Protocol: Amide Coupling

-

Acid Chloride Formation: The starting carboxylic acid (e.g., 4-methylbenzoic acid) is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene). The reaction is often run at reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation: The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath (0 °C).

-

A solution of the desired amine (e.g., methylamine) and a base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the cooled acid chloride solution. The base serves to neutralize the HCl byproduct.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield the crude benzamide product.

-

The product is then purified, typically by recrystallization or column chromatography.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The slow evaporation technique is widely used for small organic molecules.

General Protocol: Slow Evaporation

-

The purified compound (e.g., N,4-dimethylbenzamide) is dissolved in a minimal amount of a suitable solvent or solvent mixture to achieve saturation or near-saturation.[2] Ethanol is a commonly used solvent for this class of compounds.[2]

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is transferred to a clean vial, which is loosely capped or covered with perforated film (e.g., Parafilm) to allow for the slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature (typically room temperature) for several days to weeks.[2]

-

As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer to determine the arrangement of atoms.

General Protocol: Data Collection and Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[2][3] The instrument uses a specific X-ray radiation source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).[2][3] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected raw data are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and perform absorption corrections.[3]

-

Structure Solution: The processed data are used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to determine the initial positions of the non-hydrogen atoms. Software such as SHELXS is frequently used for this step.[2]

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² techniques, typically with software like SHELXL.[2] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Data Presentation: Crystallographic Data

Quantitative crystallographic data is best summarized in a standardized table. The following table contains data for the related compound N,4-dimethylbenzamide as a representative example.[2]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₉H₁₁NO |

| Formula Weight ( g/mol ) | 149.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7670 (14) |

| b (Å) | 9.946 (2) |

| c (Å) | 12.229 (2) |

| β (°) | 92.63 (3) |

| Volume (ų) | 822.2 (3) |

| Z (molecules/unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections Collected | 3362 |

| Independent Reflections | 1510 |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.050 |

| wR₂ (all data) | 0.166 |

| Goodness-of-fit (S) | 1.01 |

Visualization

To clarify the logical flow of the procedures described, the following diagram illustrates the general workflow for small molecule crystal structure analysis.

Caption: General workflow for small molecule crystal structure determination.

Conclusion

The analysis of crystal structures is an indispensable tool in chemical and pharmaceutical sciences. Although a complete crystallographic dataset for this compound is not currently in the public literature, the established protocols for synthesis, crystallization, and X-ray diffraction of related benzamides provide a clear and reliable blueprint for its future characterization. The methodologies and data presentation standards outlined in this guide, exemplified by the data from N,4-dimethylbenzamide, serve as a comprehensive reference for researchers engaged in the structural elucidation of novel small molecules. Such analyses are crucial for establishing structure-property relationships and advancing the development of new chemical entities.

References

An In-depth Technical Guide on the Predicted ADMET Properties of 3-amino-N,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 3-amino-N,4-dimethylbenzamide (CAS: 54884-19-4). Given the critical role of ADMET profiling in drug discovery, this document outlines the predicted physicochemical characteristics and pharmacokinetic profile of the molecule. Furthermore, it details standardized experimental protocols for in vitro assessment of these properties, offering a framework for experimental validation.

While a complete set of pre-calculated in silico ADMET data for this compound is not publicly available, this guide presents the relevant parameters that are typically evaluated. The provided tables are structured for the inclusion of data from predictive software (e.g., QSAR models) or experimental results.

Physicochemical Properties

The fundamental physicochemical properties of a compound are pivotal in determining its ADMET profile. For this compound, these properties are as follows:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK--[1] |

| SMILES | O=C(NC)C1=CC(N)=C(C)C=C1 | --INVALID-LINK--[1] |

| InChI Key | NXFCCUBWWTWZGE-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Absorption

Oral bioavailability is a key consideration in drug development. The absorption of a compound is influenced by its solubility, permeability, and stability in the gastrointestinal tract.

Predicted Absorption Properties

| Parameter | Predicted Value | Significance |

| Water Solubility | Data not available | Affects dissolution in the gut. |

| Caco-2 Permeability (Papp) | Data not available | Predicts intestinal absorption rate. |

| Human Intestinal Absorption (%) | Data not available | Estimates the fraction of drug absorbed from the gut. |

| P-glycoprotein (P-gp) Substrate | Data not available | Identifies potential for efflux from intestinal cells. |

Distribution

Following absorption, a drug is distributed throughout the body. Key parameters in this phase include plasma protein binding and the ability to cross the blood-brain barrier.

Predicted Distribution Properties

| Parameter | Predicted Value | Significance |

| Plasma Protein Binding (%) | Data not available | Influences the fraction of free drug available for therapeutic effect. |

| Volume of Distribution (VDss) | Data not available | Indicates the extent of drug distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeation | Data not available | Predicts potential for central nervous system effects. |

Metabolism

The metabolic fate of a drug is primarily determined by its interaction with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.

Predicted Metabolism Properties

| Parameter | Predicted Value | Significance |

| CYP450 2D6 Substrate/Inhibitor | Data not available | Predicts potential for drug-drug interactions. |

| CYP450 3A4 Substrate/Inhibitor | Data not available | Predicts potential for drug-drug interactions with a wide range of drugs. |

| Metabolic Stability (t½ in HLM) | Data not available | Indicates the rate of metabolic clearance in the liver. |

Excretion

The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary).

Predicted Excretion Properties

| Parameter | Predicted Value | Significance |

| Total Clearance | Data not available | Measures the efficiency of drug removal from the body. |

| Renal Excretion (%) | Data not available | Indicates the proportion of the drug cleared by the kidneys. |

Toxicity

Early assessment of potential toxicity is crucial to de-risk drug candidates. Key areas of concern include cardiotoxicity, mutagenicity, and hepatotoxicity.

Predicted Toxicity Properties

| Parameter | Predicted Value | Significance |

| hERG Inhibition (IC₅₀) | Data not available | Assesses the risk of drug-induced cardiac arrhythmia.[2] |

| Ames Mutagenicity | Data not available | Screens for potential to cause genetic mutations. |

| Hepatotoxicity | Data not available | Predicts the risk of drug-induced liver injury. |

| Acute Oral Toxicity (LD₅₀) | Data not available | Estimates the lethal dose from a single oral administration. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the ADMET properties of this compound.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the gut wall.[3]

-

Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours) to determine the A-to-B permeability.

-

Concurrently, the compound is added to the basolateral side, and its appearance on the apical side is monitored to determine the B-to-A permeability.

-

Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess whether the compound is a substrate of efflux transporters like P-glycoprotein.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

-

System Selection: Human liver microsomes (HLM) or hepatocytes are commonly used as they contain a rich complement of drug-metabolizing enzymes.[4]

-

Incubation: The test compound (e.g., 1 µM) is incubated with HLM or hepatocytes at 37°C in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to track the disappearance of the parent compound.

-

Reaction Termination: The metabolic reaction is stopped at each time point by adding a solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[5]

-

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

-

Incubation: A specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with the enzyme source in the presence of varying concentrations of the test compound.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle). The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.

hERG Inhibition Assay

The hERG assay is a critical safety screen to assess the risk of a compound causing QT prolongation and Torsades de Pointes.

-

Methodology: The patch-clamp electrophysiology technique is the gold standard for measuring the ionic current through hERG channels.[6] This can be performed manually or using automated, higher-throughput systems.

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

-

Procedure:

-

A stable whole-cell recording is established from a hERG-expressing cell.

-

Baseline hERG currents are recorded in a vehicle control solution.

-

The test compound is applied at various concentrations, and the effect on the hERG current is measured.

-

A known hERG blocker (e.g., E-4031) is used as a positive control.

-

-

Data Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀ value.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

-

Principle: The test measures the ability of a chemical to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.

-

Procedure:

-

The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

The treated bacteria are plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Visualizations

ADMET Profiling Workflow

Caption: A typical workflow for in vitro ADMET profiling of a drug candidate.

Cytochrome P450 Inhibition Logical Pathway

Caption: Logical pathway illustrating the mechanism of a CYP450 inhibition assay.

References

- 1. This compound DiscoveryCPR 54884-19-4 [sigmaaldrich.com]

- 2. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]

- 6. international-biopharma.com [international-biopharma.com]

- 7. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Screening of 3-amino-N,4-dimethylbenzamide Analogs: A Technical Guide

This technical guide provides a comprehensive overview of the in silico screening workflow for novel 3-amino-N,4-dimethylbenzamide analogs, with a primary focus on their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction

The 3-aminobenzamide scaffold is a well-established pharmacophore known for its inhibitory activity against PARP enzymes.[1] PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] The in silico screening approach detailed herein provides a rational and efficient methodology for the design and evaluation of novel this compound analogs with enhanced potency and favorable pharmacokinetic profiles.

The core structure, this compound, serves as a foundational template for the design of a virtual library of analogs. This guide will delineate the key computational techniques employed in the screening cascade, from initial library generation to lead candidate selection.

The In Silico Screening Workflow

The in silico screening process for this compound analogs can be systematically organized into a multi-stage workflow. This workflow is designed to progressively filter a large virtual library of compounds to identify a smaller subset of high-potential candidates for further experimental validation.

Signaling Pathway of PARP Inhibition

PARP enzymes play a critical role in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. In the context of cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication. This concept is known as synthetic lethality.

Data Presentation

The following tables present hypothetical yet representative data that would be generated during the in silico screening of a library of this compound analogs.

Table 1: Molecular Docking and Biological Activity Data

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |

| Lead-01 | -9.8 | 0.05 | Gly863, Ser904, Tyr907 |

| Analog-02 | -9.2 | 0.12 | Gly863, Ser904 |

| Analog-03 | -8.5 | 0.58 | Ser904, Tyr907 |

| Analog-04 | -7.9 | 1.2 | Gly863 |

| Analog-05 | -10.1 | 0.03 | Gly863, Ser904, Tyr907 |

Table 2: Predicted ADMET Properties

| Compound ID | LogP | Solubility (logS) | Caco-2 Permeability (nm/s) | hERG Inhibition | Hepatotoxicity |

| Lead-01 | 2.5 | -3.1 | High | Low Risk | No |

| Analog-02 | 3.1 | -3.8 | High | Low Risk | No |

| Analog-03 | 2.8 | -3.5 | Moderate | Low Risk | No |

| Analog-04 | 4.2 | -4.5 | Low | High Risk | Yes |

| Analog-05 | 2.2 | -2.9 | High | Low Risk | No |

Experimental Protocols

Virtual Library Generation

A virtual library of this compound analogs can be generated by combinatorial enumeration of substituents at various positions of the core scaffold. Substitutions can be made at the amino group, the aromatic ring, and the N,4-dimethyl positions. A diverse range of functional groups should be employed to explore a wide chemical space.

Ligand Preparation

All generated analogs must be converted to 3D structures. This process typically involves:

-

Tautomeric and Ionization State Prediction: Assigning the most probable protonation state at a physiological pH (e.g., 7.4).

-

Energy Minimization: Using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of each ligand.

Pharmacophore-Based Screening

A pharmacophore model can be generated based on known PARP inhibitors. This model will define the essential chemical features required for binding, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids. The virtual library is then screened to identify molecules that match the pharmacophore model.

Molecular Docking

Molecular docking studies are performed to predict the binding mode and affinity of the analogs within the active site of the target protein (e.g., PARP1, PDB ID: 4TVJ).[3]

-

Protein Preparation: The crystal structure of the target protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Grid Generation: A docking grid is defined around the active site of the protein.

-

Docking Simulation: Each ligand is flexibly docked into the defined grid using a docking program such as AutoDock Vina or GOLD. The resulting poses are scored based on a scoring function that estimates the binding affinity.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked compounds from molecular docking are predicted using computational models.[4][5] This helps to identify candidates with drug-like properties and minimize the risk of late-stage failures. Various online tools and software packages can be used for ADMET prediction.

Molecular Dynamics (MD) Simulation

MD simulations are performed on the most promising ligand-protein complexes to assess their stability and provide a more detailed understanding of the binding interactions.

-

System Setup: The ligand-protein complex is solvated in a water box with appropriate counter-ions.

-

Simulation: The system is subjected to a simulation of a defined time period (e.g., 100 ns), during which the atomic trajectories are calculated.

-

Analysis: The simulation trajectories are analyzed to evaluate the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between the ligand and the protein.

Conclusion

The in silico screening workflow presented in this guide offers a robust and cost-effective strategy for the identification of novel this compound analogs as potential PARP inhibitors. By integrating a range of computational techniques, this approach allows for the rational design and prioritization of compounds with high predicted potency and favorable ADMET properties, thereby accelerating the drug discovery process. The prioritized hit compounds from this workflow are promising candidates for chemical synthesis and subsequent in vitro and in vivo biological evaluation.

References

- 1. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Aminobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzamide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent structural features, particularly the benzamide core, allow for diverse chemical modifications, leading to the development of potent agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. A key mechanism of action for many of these derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, which has significant implications for cancer therapy. This technical guide provides an in-depth overview of the current understanding of the biological activities of aminobenzamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

I. Anticancer Activity

Aminobenzamide derivatives have shown significant potential as anticancer agents, primarily through the inhibition of PARP and histone deacetylase (HDAC) enzymes, as well as by inducing apoptosis and cell cycle arrest.

PARP Inhibition

The benzamide moiety of these derivatives often mimics the nicotinamide portion of NAD+, the natural substrate of PARP enzymes.[1] This competitive inhibition disrupts the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

Table 1: PARP Inhibitory Activity of Selected Aminobenzamide Derivatives

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| 3-Aminobenzamide | ~50 (in CHO cells) | - | [2] |

| Olaparib | 1.9 | 1.5 | [3] |

| Rucaparib | 1.4 | 1.4 | [3] |

| Talazoparib | 0.57 | 0.31 | [3] |

| Niraparib | 3.8 | 2.1 | [3] |

| Veliparib | 4.7 | 2.9 | [3] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Workflow: PARP Inhibition Assay

HDAC Inhibition

Certain aminobenzamide derivatives act as histone deacetylase (HDAC) inhibitors.[4][5] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis. The 2-aminobenzamide group often acts as a zinc-binding group in the active site of HDACs.[5]

Table 2: HDAC Inhibitory Activity of Selected 2-Aminobenzamide Derivatives

| Compound Series | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| Pyrazine Linked 2-Aminobenzamides (e.g., 21b) | Submicromolar | Submicromolar | Weak/No inhibition | [5] |

| Pyrazine Linked 2-Aminobenzamides (e.g., 29b) | 0.07 | 0.26 | 6.1 | [6] |

| N-(2-Aminophenyl)-2-arylquinoline-4-carboxamides (e.g., 13b) | - | - | Pan-HDAC IC50: 1.76 | [4] |

| MS-275 (Entinostat) | - | - | 4.8 | [7] |

Note: IC50 values can vary depending on the specific derivative and assay conditions.

Induction of Apoptosis and Cell Cycle Arrest

Aminobenzamide derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] Western blot analysis is a key technique to detect the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP, which are hallmarks of apoptosis.[9][10] Furthermore, these compounds can cause cell cycle arrest at different phases, most commonly G1 or G2/M, which can be quantified using flow cytometry with propidium iodide (PI) staining.[11]

Signaling Pathway: Aminobenzamide-Induced Apoptosis

Table 3: Cytotoxic Activity of Selected Aminobenzamide Derivatives Against Cancer Cell Lines

| Compound/Series | Cell Line | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 | [12] |

| HeLa (Cervical) | 9.3 | [12] | |

| MCF-7 (Breast) | 8.9 | [12] | |

| o-Aminobenzamide salt (F8) | HGC-27 (Gastric) | 0.26 | [13] |

| 2-Aminobenzamide Derivative (Compound 5a) | B. subtilis | MIC: 6.25 µg/mL | [14] |

| E. coli | MIC: 3.12 µg/mL | [14] | |

| 2-Aminobenzamide Derivative (Compound 6b) | E. coli | MIC: 3.12 µg/mL | [14] |

| 2-Aminobenzamide Derivative (Compound 6c) | B. subtilis | MIC: 6.25 µg/mL | [14] |

II. Anti-inflammatory Activity

Aminobenzamide derivatives have demonstrated notable anti-inflammatory effects, primarily by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Modulation of NF-κB and MAPK Signaling

NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some aminobenzamide derivatives can inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[15] The MAPK signaling cascades (including ERK, JNK, and p38) are also central to the inflammatory process, and their modulation by aminobenzamide derivatives contributes to their anti-inflammatory properties.

Signaling Pathway: Anti-inflammatory Action of Aminobenzamide Derivatives

Table 4: In Vitro Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound/Series | Assay | IC50/Inhibition | Reference |

| Nitro substituted benzamide (Compound 5) | LPS-induced NO production in RAW264.7 cells | IC50: 3.7 µM | [7] |

| Nitro substituted benzamide (Compound 6) | LPS-induced NO production in RAW264.7 cells | IC50: 5.3 µM | [7] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibition | IC50: 0.04–0.07 mg/mL | [16] |

III. Antimicrobial Activity

A range of aminobenzamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[14][17][18][19][20][21] The mechanism of action is often related to the disruption of microbial cellular processes.

Table 5: Antimicrobial Activity of Selected Aminobenzamide Derivatives

| Compound/Series | Microorganism | MIC (µg/mL) | Reference |

| 2-Aminobenzamide (Compound 5) | Aspergillus fumigatus | More potent than Clotrimazole | [17] |

| Saccharomyces cerevisiae | - | [17] | |

| Gram-positive & Gram-negative bacteria | Good activity | [17] | |

| Amide derivatives with cyclopropane (F9) | Escherichia coli | 32 | [18] |

| Amide derivatives with cyclopropane (F5, F29, F53) | Staphylococcus aureus | 32-64 | [18] |

| Benzimidazolo benzothiophenes (1e, 1g, 1h) | Various bacteria & fungi | 10-20 | [21] |

| Amidinobenzimidazoles (8a-8e) | MRSA | 8-32 | [20] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

IV. Neuroprotective Activity

Emerging evidence suggests that aminobenzamide derivatives possess neuroprotective properties, potentially through the inhibition of PARP, which is implicated in neuronal cell death following ischemic events, and by exhibiting antioxidant effects.

3-Aminobenzamide, a known PARP inhibitor, has been shown to reduce brain infarction and neutrophil infiltration in animal models of transient focal cerebral ischemia.[22] The neuroprotective mechanism is linked to the attenuation of oxidative stress and the inflammatory response in the brain.

Table 6: Neuroprotective Activity of Selected Aminobenzamide Derivatives

| Compound | Model | Effect | Reference |

| 3-Aminobenzamide | Transient focal cerebral ischemia in mice | Reduces infarct volume and neutrophil infiltration | [22] |

| BN 80933 | Hypoxia-induced cell death in cortical neurons | IC50: 0.15 µM | [14] |

V. Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][23][24][25][26]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the aminobenzamide derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to identify key markers of apoptosis, such as cleaved caspases and cleaved PARP.[9][10][27][28]

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][29][30][31][32]

Protocol:

-

Cell Treatment: Treat cells with the aminobenzamide derivative for a specific time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to degrade RNA and ensure only DNA is stained).

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

Data Analysis: Use specialized software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

VI. Synthesis of Aminobenzamide Derivatives

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[17][19][33][34][35]

General Synthetic Scheme:

Conclusion

Aminobenzamide derivatives represent a highly valuable scaffold in modern drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of novel therapeutics. The well-established role of certain derivatives as potent PARP and HDAC inhibitors has already made a significant impact in oncology. Further exploration of their anti-inflammatory, antimicrobial, and neuroprotective potential is warranted and holds promise for addressing a wide range of unmet medical needs. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers to further investigate and harness the therapeutic potential of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. precisionfda.org [precisionfda.org]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Spontaneous and 3-aminobenzamide-induced sister-chromatid exchange frequencies estimated by ring chromosome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. atcc.org [atcc.org]

- 27. benchchem.com [benchchem.com]

- 28. blog.cellsignal.com [blog.cellsignal.com]

- 29. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 31. ucl.ac.uk [ucl.ac.uk]

- 32. benchchem.com [benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Page loading... [guidechem.com]

The 3-amino-N,4-dimethylbenzamide Core: A Versatile Scaffold for Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-N,4-dimethylbenzamide scaffold is emerging as a valuable fragment in drug discovery, offering a versatile template for the development of potent and selective inhibitors against a range of biological targets. This technical guide provides a comprehensive overview of this fragment, including its synthesis, potential biological applications, and strategies for its incorporation into drug design workflows.

Physicochemical Properties

The core structure of this compound provides a desirable starting point for fragment-based drug discovery (FBDD) due to its favorable physicochemical properties, which align with the "Rule of Three". These properties make it an attractive scaffold for further optimization.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 54884-19-4 |

| SMILES | O=C(NC)C1=CC(N)=C(C)C=C1 |

| InChI Key | NXFCCUBWWTWZGE-UHFFFAOYSA-N |

Synthesis

A general synthetic approach is outlined below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: General Amidation of a Carboxylic Acid

This protocol provides a general procedure for the amidation of a benzoic acid derivative, which can be adapted for the synthesis of this compound.

Materials:

-

3-amino-4-methylbenzoic acid

-